molecular formula C23H15N3O6 B10889111 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B10889111
M. Wt: 429.4 g/mol
InChI Key: LYGQAELDMBRVFZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease progression. The oxadiazole ring and nitro group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,2,4-oxadiazol-2-yl)benzoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzoate

Uniqueness

What sets 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate apart from similar compounds is its specific combination of functional groups and structural features. The presence of both the nitro group and the oxadiazole ring provides unique reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H15N3O6

Molecular Weight

429.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C23H15N3O6/c27-20(18-7-4-8-19(13-18)26(29)30)14-31-23(28)17-11-9-16(10-12-17)22-25-24-21(32-22)15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

LYGQAELDMBRVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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